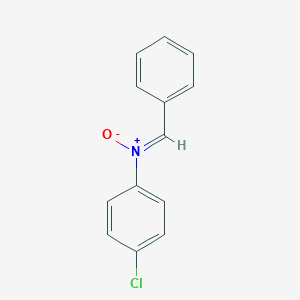
1,1-Diphenylbutylcarbamic acid 2-diethylaminoethyl ester hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diphenylbutylcarbamic acid 2-diethylaminoethyl ester hydrochloride, commonly known as Diphemanil Methylsulfate, is a quaternary ammonium antimuscarinic agent used in the treatment of various medical conditions. This compound was first synthesized in the 1950s and has since been extensively studied for its pharmacological properties.
Wirkmechanismus
Diphemanil Methylsulfate acts as an antimuscarinic agent by blocking the action of acetylcholine at muscarinic receptors. This results in the inhibition of smooth muscle contraction, which leads to relaxation of the gastrointestinal tract and urinary bladder. It also has a negative chronotropic effect, which slows down the heart rate.
Biochemical and Physiological Effects
Diphemanil Methylsulfate has several biochemical and physiological effects. It has been shown to inhibit the release of acetylcholine from the parasympathetic nerve endings, which leads to the inhibition of smooth muscle contraction. It also has a negative chronotropic effect, which slows down the heart rate. Additionally, it has been found to have antispasmodic effects on the gastrointestinal tract and urinary bladder.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Diphemanil Methylsulfate is its ability to inhibit smooth muscle contraction, which makes it a useful tool in the study of gastrointestinal and urinary disorders. However, one of the limitations of this compound is its potential to cause adverse effects such as dry mouth, blurred vision, and constipation. Additionally, its use in animal studies may be limited due to its potential to cause bradycardia.
Zukünftige Richtungen
There are several future directions for the study of Diphemanil Methylsulfate. One area of research could be the development of new formulations of this compound that have improved pharmacokinetic properties. Another area of research could be the study of the long-term effects of this compound on the gastrointestinal and urinary systems. Additionally, the potential use of Diphemanil Methylsulfate in the treatment of other medical conditions could be explored.
Conclusion
In conclusion, Diphemanil Methylsulfate is a quaternary ammonium antimuscarinic agent that has been extensively studied for its pharmacological properties. It has several medical applications and has been used in the treatment of various medical conditions. Its mechanism of action involves the inhibition of smooth muscle contraction and the negative chronotropic effect. Although it has some limitations, it remains a useful tool in the study of gastrointestinal and urinary disorders, and there are several future directions for its study.
Synthesemethoden
The synthesis of Diphemanil Methylsulfate involves the reaction of 1,1-Diphenylbutylamine with methylsulfuric acid to form the methylsulfate salt. The reaction is typically carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
Diphemanil Methylsulfate has been extensively studied for its pharmacological properties and has been found to have a wide range of medical applications. It has been used in the treatment of various medical conditions such as irritable bowel syndrome, urinary incontinence, and bradycardia. It has also been used as an antispasmodic agent in the treatment of gastrointestinal disorders.
Eigenschaften
CAS-Nummer |
101491-77-4 |
|---|---|
Molekularformel |
C23H33ClN2O2 |
Molekulargewicht |
405 g/mol |
IUPAC-Name |
2-(1,1-diphenylbutylcarbamoyloxy)ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C23H32N2O2.ClH/c1-4-17-23(20-13-9-7-10-14-20,21-15-11-8-12-16-21)24-22(26)27-19-18-25(5-2)6-3;/h7-16H,4-6,17-19H2,1-3H3,(H,24,26);1H |
InChI-Schlüssel |
HSPGRLNJPAMGGH-UHFFFAOYSA-N |
SMILES |
CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)OCC[NH+](CC)CC.[Cl-] |
Kanonische SMILES |
CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)OCC[NH+](CC)CC.[Cl-] |
Synonyme |
1,1-Diphenylbutylcarbamic acid 2-diethylaminoethyl ester hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



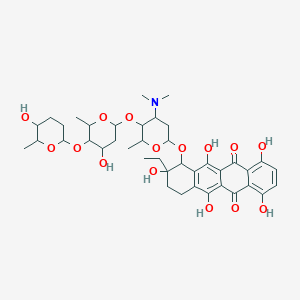
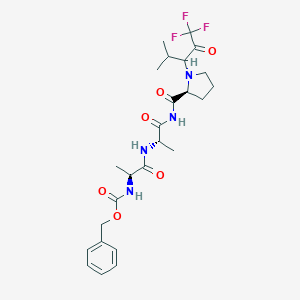
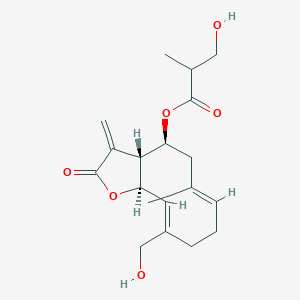
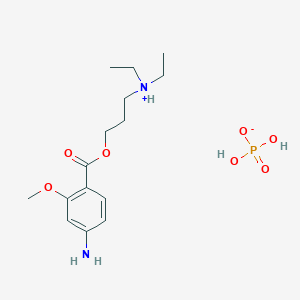
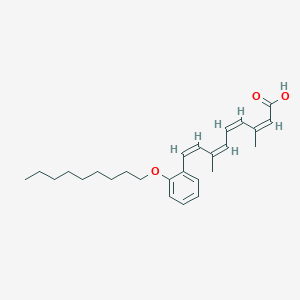



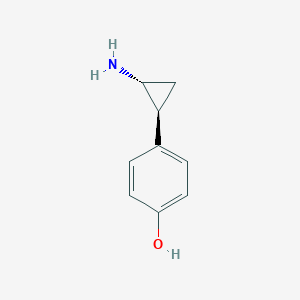
![cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile](/img/structure/B217133.png)
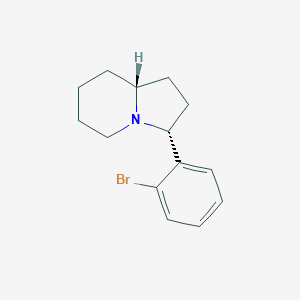

benzene](/img/structure/B217147.png)
